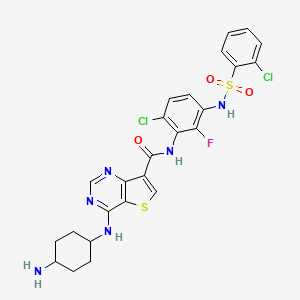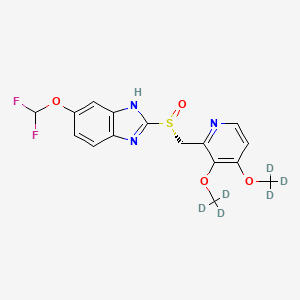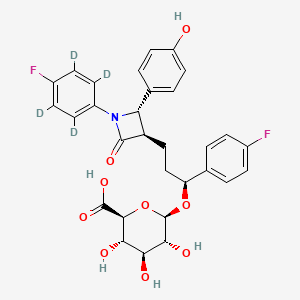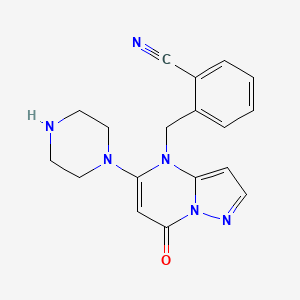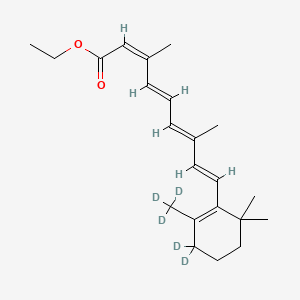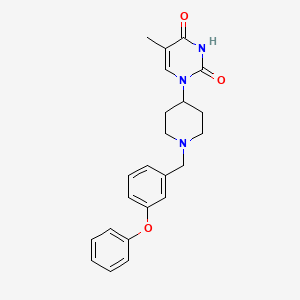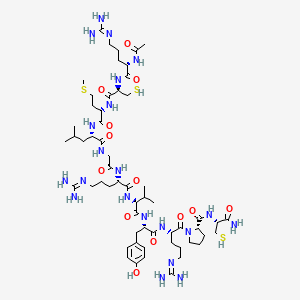
Ac-hMCH(6-16)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Arg6-cyclo(S-S)(Cys7-Met8-Leu9-Gly10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2, commonly referred to as Ac-hMCH(6-16)-NH2, is a peptide agonist of human melanin-concentrating hormone. This compound binds to and activates both human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R, which are present in the brain .
Métodos De Preparación
The synthesis of Ac-hMCH(6-16)-NH2 involves the preparation of analogs where specific amino acids are replaced with various D-amino acids or L-amino acids. For instance, Arg in position 6 can be replaced with D-Arg, and Gly in position 10 can be substituted with Asn. These modifications result in potent agonists with improved selectivity for hMCH-1R over hMCH-2R .
Análisis De Reacciones Químicas
Ac-hMCH(6-16)-NH2 undergoes various chemical reactions, including substitution reactions where specific amino acids are replaced to enhance its selectivity and potency. Common reagents used in these reactions include D-amino acids and L-amino acids. The major products formed from these reactions are potent agonists with improved selectivity for hMCH-1R .
Aplicaciones Científicas De Investigación
Ac-hMCH(6-16)-NH2 has significant applications in scientific research, particularly in the study of feeding behavior and metabolic disorders. It is used to investigate the physiological functions of melanin-concentrating hormone receptors and their role in regulating appetite and energy balance. This compound is also valuable in the development of selective agonists for therapeutic purposes .
Mecanismo De Acción
Ac-hMCH(6-16)-NH2 exerts its effects by binding to and activating human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R. The binding of this peptide to the receptors triggers a cascade of molecular events that regulate feeding behavior and energy balance. The structural changes in positions 6 and 10 of the peptide allow for efficient interactions with hMCH-1R, making it a potent agonist .
Comparación Con Compuestos Similares
Similar compounds to Ac-hMCH(6-16)-NH2 include other peptide agonists of human melanin-concentrating hormone, such as Ac-DArg6-cyclo(S-S)(Cys7-Met8-Leu9-Asn10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2. These compounds share structural similarities but differ in their selectivity and potency for hMCH-1R and hMCH-2R. The uniqueness of this compound lies in its ability to bind and activate both receptors equally well .
Propiedades
Fórmula molecular |
C58H99N21O13S3 |
|---|---|
Peso molecular |
1394.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
Clave InChI |
GCUCBSVZUDAARP-IHLBVCFISA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


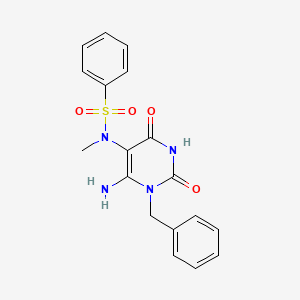
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
